molecular formula C24H31FN2O3 B5038699 N-(4-fluorobenzyl)-3-{1-[3-(2-hydroxyethoxy)benzyl]-4-piperidinyl}propanamide

N-(4-fluorobenzyl)-3-{1-[3-(2-hydroxyethoxy)benzyl]-4-piperidinyl}propanamide

Cat. No.: B5038699
M. Wt: 414.5 g/mol
InChI Key: GIYUVEDPWMEUFY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The presence of the fluorobenzyl group could potentially influence the compound’s reactivity and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a fluorobenzyl group, and a hydroxyethoxybenzyl group. These groups could potentially influence the compound’s physical and chemical properties, as well as its reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could include studying its synthesis, reactivity, and potential uses. If it’s intended to be a pharmaceutical, studies could also focus on its biological activity and mechanism of action .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-[1-[[3-(2-hydroxyethoxy)phenyl]methyl]piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FN2O3/c25-22-7-4-20(5-8-22)17-26-24(29)9-6-19-10-12-27(13-11-19)18-21-2-1-3-23(16-21)30-15-14-28/h1-5,7-8,16,19,28H,6,9-15,17-18H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYUVEDPWMEUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)NCC2=CC=C(C=C2)F)CC3=CC(=CC=C3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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